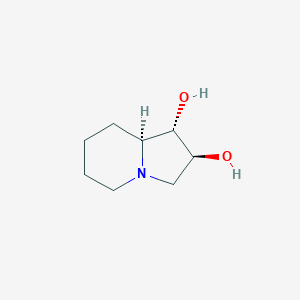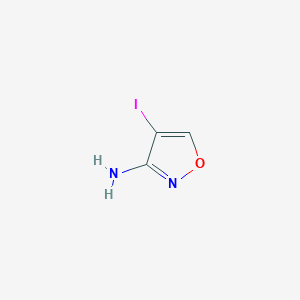
1-((5-Methylpyridin-3-yl)sulfonyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((5-Methylpyridin-3-yl)sulfonyl)piperazine is a heterocyclic compound that features a piperazine ring bonded to a sulfonyl group and a methylpyridine moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties and applications in drug design.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-((5-Methylpyridin-3-yl)sulfonyl)piperazine typically involves the reaction of 5-methylpyridine-3-sulfonyl chloride with piperazine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.
Análisis De Reacciones Químicas
Types of Reactions
1-((5-Methylpyridin-3-yl)sulfonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the methylpyridine moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives of the piperazine or pyridine rings.
Reduction: Reduced forms of the sulfonyl group or the pyridine ring.
Substitution: Substituted piperazine or pyridine derivatives.
Aplicaciones Científicas De Investigación
1-((5-Methylpyridin-3-yl)sulfonyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Mecanismo De Acción
The mechanism of action of 1-((5-Methylpyridin-3-yl)sulfonyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the piperazine ring can interact with hydrophobic pockets. These interactions can modulate the activity of the target enzyme or receptor, leading to the desired pharmacological effect .
Comparación Con Compuestos Similares
Similar Compounds
- **1-(4-Methylpyridin-3-yl)sulfonyl)piperazine
- **1-(5-Ethylpyridin-3-yl)sulfonyl)piperazine
- **1-(5-Methylpyridin-2-yl)sulfonyl)piperazine
Uniqueness
1-((5-Methylpyridin-3-yl)sulfonyl)piperazine is unique due to the specific positioning of the methyl group on the pyridine ring, which can influence its binding affinity and selectivity towards certain biological targets. This structural uniqueness can result in distinct pharmacological profiles compared to its analogs .
Propiedades
Fórmula molecular |
C10H15N3O2S |
|---|---|
Peso molecular |
241.31 g/mol |
Nombre IUPAC |
1-(5-methylpyridin-3-yl)sulfonylpiperazine |
InChI |
InChI=1S/C10H15N3O2S/c1-9-6-10(8-12-7-9)16(14,15)13-4-2-11-3-5-13/h6-8,11H,2-5H2,1H3 |
Clave InChI |
PCJUWRWQBCDMDR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CN=C1)S(=O)(=O)N2CCNCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


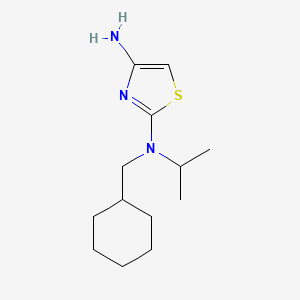

![2-(3-Aminopiperidin-1-yl)-5-ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B11785330.png)


![Methyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate](/img/structure/B11785337.png)

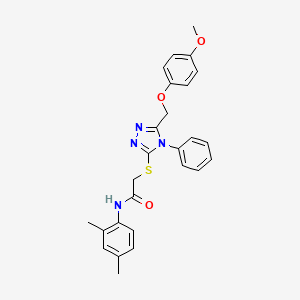
![5-(Benzyloxy)-2-(methylthio)-1H-benzo[d]imidazole](/img/structure/B11785362.png)

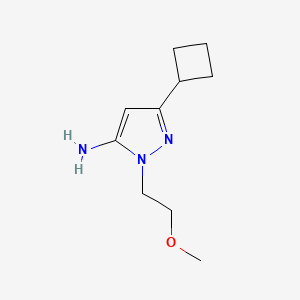
![2-(2-Chlorophenyl)imidazo[1,2-A]pyrimidine-3-carboxylic acid](/img/structure/B11785383.png)
